Journal Name:Critical Reviews in Environmental Science and Technology
Journal ISSN:1064-3389
IF:11.75
Journal Website:http://www.tandfonline.com/toc/best20/current#.UzufTaLHmL0
Year of Origin:1993
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:28
Publishing Cycle:Quarterly
OA or Not:Not
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2022-12-12 , DOI:
10.1089/soro.2020.0172
Soft actuators and their sensors have always been separate entities with two distinct roles. The omnidirectional compliance of soft robots thus means that multiple sensors have to be used to sense different modalities in the respective planes of motion. With the recent emergence of self-sensing actuators, the two roles have gradually converged to simplify sensing requirements. Self-sensing typically involves embedding a conductive sensing element into the soft actuator and provides multiple state information along the continuum. However, most of these self-sensing actuators are fabricated through manual methods, which results in inconsistent sensing performance. Soft material compliance also imply that both actuator and sensor exhibit nonlinear behaviors during actuation, making sensing more complex. In this regard, machine learning has shown promise in characterizing the nonlinear behavior of soft sensors. Beyond characterization, we show that applying machine learning to soft actuators eliminates the need to implant a sensing element to achieve self-sensing. Fabrication is done using 3D printing, thus ensuring that sensing performance is consistent across the actuators. In addition, our proposed technique is able to estimate the bending curvature of a soft continuum actuator and the external forces applied to the tip of the actuator in real time. Our methodology is generalizable and aims to provide a novel way of multimodal sensing for soft robots across a variety of applications.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2023-05-17 , DOI:
10.1089/soro.2022.0077
Fluidic soft robots have the advantages of inherent compliance and adaptability, but they are significantly restricted by complex control systems and bulky power devices, including fluidic valves, fluidic pumps, electrical motors, as well as batteries, which make it challenging to operate in narrow space, energy shortage, or electromagnetic sensitive situations. To overcome the shortcomings, we develop portable human-powered master controllers to provide an alternative solution for the master-slave control of the fluidic soft robots. Each controller can supply multiple fluidic pressures to the multiple chambers of the soft robots simultaneously. We use modular fluidic soft actuators to reconfigure soft robots with various functions as control objects. Experimental results show that flexible manipulation and bionic locomotion can be simply realized using the human-powered master controllers. The developed controllers which eliminate energy storage and electronic components can provide a promising candidate of soft robot control in surgical, industrial, and entertainment applications.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2023-02-28 , DOI:
10.1089/soro.2022.0132
Electrostatic adhesion, as a promising actuation technique for soft robotics, severely suffers from the failure caused by the unpredictable electrical breakdown. This study proposes a novel self-clearing mechanism for electrostatic actuators, particularly for electrostatic adhesion. By simply employing an enough thin conductive layer (e.g., <7 μm for copper), this method can spontaneously clear the conductor around the breakdown sites effectively once breakdowns onset and survive the actuator shortly after the electrical damage. Compared with previous self-clearing methods, which typically rely on new specific materials, this mechanism is easy to operate and compatible with various materials and fabrication processes. In our tests, it can improve the maximum available voltage by 260% and the maximum electrostatic adhesive force by 276%. In addition, the robustness and repeatability of the self-clearing mechanism are validated by surviving consecutive breakdowns and self-clearing of 173 times during 65 min. This method is also demonstrated to be capable of recovering the electrostatic pad from severe physical damages such as punctures, penetrations, and cuttings successfully and enabling stable and reliable operation of the electrostatic clutch, or gripping, for example, even after the short-circuit takes place for hundreds of times. Therefore, the proposed self-clearing method sheds new light on high performance and more extensive practical applications of electrostatic actuators in the future.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2022-12-12 , DOI:
10.1089/soro.2021.0083
Soft adhesion is capable of attaching and bonding to rough surfaces and gripping nonplanar materials. It is preferable for material handling applications where safe interactions with external environments and enhanced adaptability to changing conditions are required. Soft electroadhesion (EA) is an emerging controllable adhesion technology that is especially suited to soft adhesion applications, but is prone to contact peeling that causes unwanted de-adhesion and cannot lift heavy objects unless the lifting force is applied parallel to the surface. Variable stiffness electroadhesion (VSEA) can be used to overcome these issues. Here a VSEA solution is developed by integrating electrostatic layer jamming and soft EA into a monolithic electrically controllable structure. The VSEA pad can achieve rapid response (within 1 s) and significant stiffness change (2200%), resist over four times the peeling force under a weight of 70 g, and generate 24.2%, 34.8%, and 49.3% greater adhesive forces on flat, convex, and concave surfaces, respectively. The promising gripping performance of the VSEA gripper was demonstrated by lifting and moving curved and flat objects. The VSEA concept and solution shown in this work may pave the way for the ready integration of EA into soft robotic systems and promote the broad application of EA technologies.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2022-12-29 , DOI:
10.1089/soro.2021.0158
It has been a great challenge to develop robots that are able to perform complex movement patterns with high speed and, simultaneously, high accuracy. Copepods are animals found in freshwater and saltwater habitats that can have extremely fast escape responses when a predator is sensed by performing explosive curved jumps. In this study, we present a design and build prototypes of a combustion-driven underwater soft robot, the “copebot,” which, similar to copepods, is able to accurately reach nearby predefined locations in space within a single curved jump. Because of an improved thrust force transmission unit, causing a large initial acceleration peak (850 body length·s−2), the copebot is eight times faster than previous combustion-driven underwater soft robots, while able to perform a complete 360° rotation during the jump. Thrusts generated by the copebot are tested to quantitatively determine the actuation performance, and parametric studies are conducted to investigate the sensitivity of the kinematic performance of the copebot to the input parameters. We demonstrate the utility of our design by building a prototype that rapidly jumps out of the water, accurately lands on its feet on a small platform, wirelessly transmits data, and jumps back into the water. Our copebot design opens the way toward high-performance biomimetic robots for multifunctional applications.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2022-12-12 , DOI:
10.1089/soro.2021.0116
Many marine creatures, gastropods, and earthworms generate continuous traveling waves in their bodies for locomotion within marine environments, complex surfaces, and inside narrow gaps. In this work, we study theoretically and experimentally the use of embedded pneumatic networks as a mechanism to mimic nature and generate bidirectional traveling waves in soft robots. We apply long-wave approximation to theoretically calculate the required distribution of pneumatic network and inlet pressure oscillations needed to create desired moving wave patterns. We then fabricate soft robots with internal pneumatic network geometry based on these analytical results. The experimental results agree well with our model and demonstrate the propagation of moving waves in soft robots, along with locomotion capabilities. The presented results allow fabricating soft robots capable of continuous moving waves using the common approach of embedded pneumatic networks and requiring only two input controls.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2023-05-04 , DOI:
10.1089/soro.2022.0179
Continuum robots have the advantages of agility and adaptability. However, existing continuum robots have limitations of low stiffness and complex motion modes, and the existing variable stiffness methods cannot achieve a wide range of stiffness changes and fast switching stiffness simultaneously. A continuum robot structure, switching stiffness method, and motion principle are proposed in this article. The continuum robot is made up of three segments connected in series. Each segment comprises multiple spherical joints connected in series, and the joints can be locked by their respective airbag. A valve controls each airbag, quickly switching the segment between rigidity and flexibility. The motion of the segments is driven by three cables that run through the robot. The segment steers only when it is unlocked. When a segment becomes locked, it acts as a rigid body. As a result, by locking and unlocking each segment in sequence, the cables can alternately drive all the segments. The stiffness variation and movement of the continuum robot were tested. The segment's stiffness varies from 36.89 to 1300.95 N/m and the stiffness switching time is 0.25-0.48 s. The time-sharing control mode of segment stiffness and motion is validated by establishing a specific test platform and a mathematical model. The continuum robot's flexibility is demonstrated by controlling the fast bending of different segments sequentially.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2023-04-26 , DOI:
10.1089/soro.2022.0148
A reconfigurable dexterous gripper is designed which can switch states, including rigidity and flexibility, for different application scenarios. Moreover, the stiffness of the fingers in the flexible state can also be tuned for different objects. Three fingers are connected to the revolute joints of the palm, and each finger has a reshape mechanism with a slider moving up and down to lock or release the fingertip joint. When the slider moves upward, the gripper works in the rigid state and the fingers are actuated by the servos. When the slider moves downward, the gripper works in the flexible state that the fingertip is supported by a spring, and the fingertip joint is rotated by an embedded motor with two group cables for tuning stiffness. This novel design provides the gripper with the advantages of high precision and strong load capacity of rigid grippers and shape adaptability and safety of soft grippers. The reconfigurable mechanism allows the gripper great versatility for grasping and manipulation, which facilitates the planning and execution of the motion of objects with different shapes and stiffness. We discuss the stiffness-tunable mechanism with different states, analyze the kinematic characteristics, and test the manipulator performance to investigate the application in rigid-flexible collaborative works. Experimental results show the practicability of this gripper under different requirements and the rationality of this proposed concept.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2022-12-19 , DOI:
10.1089/soro.2022.0073
This article proposes a piezoelectric-driven insect-scale soft robot with ring-like curved legs, enabling it to traverse complex three-dimensional (3D) terrain only by body-terrain mechanical action. Relying on the repeated deformation of the main body's n and u shapes, the robot's leg-ground mechanical action produces an “elastic gait” to move. Regarding the detailed design, first, a theoretical curve of the front leg with a fixed angle of attack of 75° is designed by finite element simulation and comparative experiments. It ensures no increase in drag and no decrease in the lift when climbing steps. Second, a ring-like leg structure with 100% closed degree is proposed to ensure a smooth pass through small-sized uneven terrain without getting stuck. Then, the design of the overall asymmetrical structure of the robot can improve the conversion ratio of vibration to forward force. The shape of curved legs is controlled by pulling the flexible leg structure with two metal wires working as spokes. The semirigid leg structure made of fully flexible materials has shape stability and structural robustness. Compared with the plane-legged robot, the curved-legged robot can smoothly traverse different rugged 3D terrains and cross the terrain covering obstacles 0.36 times body height (BH) at a speed of >4 body lengths per second. Moreover, the curved-legged robot shows 100% and 64% chances of climbing steps with 1.2- and 1.9-times BH, respectively.
Critical Reviews in Environmental Science and Technology ( IF 11.75 ) Pub Date: 2023-01-11 , DOI:
10.1089/soro.2022.0048
Cable-driven continuum robots with hyper-redundant deformable backbones show great promise in applications, such as inspection in unstructured environments, where traditional rigid robots with discrete links and joints fail to operate. However, the motion of existing continuum robots is still constrained by their homogeneous backbones, and limited to environments with modest geometrical complexity. In this study, inspired by highly deformable elephant trunks, we presented a modular tensegrity structure with preprogrammable stiffness for continuum robots. Then we derived a mechanical model based on a positional formulation finite element method for predicting the configuration of the structure in different deformation scenarios. Theoretical predictions revealed that the curvature of each segment could be regulated by preprogramming their spring stiffness. Hence, our customizable design could offer an effective route for efficient robotic interactions. We further fabricated a continuum robot consisting of 12 modules, and showcased its deformation patterns under multiple scenarios. By regulating the distribution of spring stiffness, our robot could move through channels with varying curvatures, exhibiting its potential for applications where varying curvature, and conformal and efficient interactions are needed. Leveraging the inherent intelligence, this robotic system could simplify the complexity of the required actuation and control systems.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学1区 | ENVIRONMENTAL SCIENCES 环境科学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.00 | 73 | Science Citation Index Science Citation Index Expanded | Not |
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